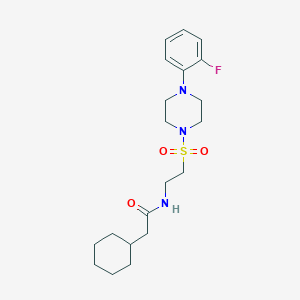

2-cyclohexyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-cyclohexyl-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30FN3O3S/c21-18-8-4-5-9-19(18)23-11-13-24(14-12-23)28(26,27)15-10-22-20(25)16-17-6-2-1-3-7-17/h4-5,8-9,17H,1-3,6-7,10-16H2,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJDBSQUMVHYTHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.

Major Products: The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features allow it to interact with various biological targets, making it useful in drug discovery. Piperazine derivatives are often explored for their antidepressant , antipsychotic , and analgesic properties . The presence of the 2-fluorophenyl group may enhance its affinity for certain receptors, potentially leading to improved therapeutic effects.

Biological Studies

Research has indicated that compounds with piperazine moieties can act as serotonin receptor antagonists and have roles in modulating neurotransmitter systems. This specific compound could be investigated for its effects on the 5-HT1A receptor , which is implicated in mood regulation and anxiety disorders .

Synthesis of Analogues

Due to its unique structure, 2-cyclohexyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide can serve as a building block for synthesizing more complex molecules with tailored pharmacological profiles. Researchers can modify the piperazine ring or the sulfonamide group to create analogues that may exhibit enhanced activity or reduced side effects.

Case Study 1: Antidepressant Activity

A study explored the antidepressant potential of piperazine derivatives, including those similar to this compound. The results indicated that these compounds could significantly reduce symptoms of depression in animal models by modulating serotonin levels .

Case Study 2: Analgesic Properties

Another investigation focused on the analgesic effects of piperazine-based compounds. The findings suggested that derivatives similar to this compound exhibited pain-relieving properties comparable to traditional analgesics, highlighting their potential for treating chronic pain conditions .

Mechanism of Action

The mechanism of action of 2-cyclohexyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide involves its interaction with specific molecular targets. The piperazine ring and fluorophenyl group allow it to bind to various receptors and enzymes, modulating their activity. This interaction can affect multiple pathways, leading to its diverse biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional analogs of 2-cyclohexyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide, highlighting key differences in substituents, synthesis, and properties:

Key Observations:

Structural Flexibility: The cyclohexyl group in the target compound enhances lipophilicity compared to analogs with aryl ethers (e.g., ) or fluorophenyl-acetamide (). This may influence membrane permeability in biological systems.

Synthetic Accessibility :

- The Ugi multicomponent reaction () achieved 81% yield for N-cyclohexyl analogs, suggesting scalable routes for related compounds. In contrast, sulfonamide-piperazine derivatives () may require more complex sulfonation and coupling steps.

Hazard and Stability :

- Compounds with halogenated aryl groups (e.g., 2-chlorophenyl in ) exhibit higher reactivity and irritancy, necessitating stringent safety protocols. The target compound’s cyclohexyl group may mitigate such risks.

Crystallographic Insights :

- highlights the role of hydrogen bonding (C–H⋯O interactions) in stabilizing acetamide derivatives, a feature likely shared by the target compound’s sulfonamide moiety .

Research Implications

While direct pharmacological data for this compound are lacking, its structural analogs suggest avenues for exploration:

- Neurological Applications : Piperazine sulfonamides are prevalent in antipsychotic and antidepressant agents; the fluorophenyl group may enhance binding to serotonin receptors .

- Antimicrobial Potential: Acetamide derivatives with lipophilic groups (e.g., cyclohexyl) have shown activity against bacterial efflux pumps .

Biological Activity

2-Cyclohexyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide is a compound that has garnered interest in various fields of biological research due to its unique structural properties. Its design incorporates a piperazine ring and a fluorophenyl group, which are known to interact with multiple biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 2-cyclohexyl-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]acetamide. It has a molecular formula of C20H30FN3O3S, with a molecular weight of approximately 397.54 g/mol. The presence of the sulfonamide group enhances its solubility and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C20H30FN3O3S |

| Molecular Weight | 397.54 g/mol |

| IUPAC Name | This compound |

| CAS Number | 897613-40-0 |

The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific receptors and enzymes. The piperazine moiety allows for binding to various neurotransmitter receptors, while the sulfonamide group may influence enzyme activity through competitive inhibition or allosteric modulation.

Key Mechanisms:

- Receptor Interaction : The compound has shown affinity for serotonin receptors, potentially modulating neurotransmission pathways.

- Enzyme Inhibition : It may inhibit certain enzymes involved in inflammatory pathways, contributing to anti-inflammatory effects.

- Cellular Signaling Modulation : Interaction with cellular signaling pathways can lead to altered gene expression profiles, influencing cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer). The IC50 values ranged from 10 µM to 25 µM, indicating moderate efficacy compared to standard chemotherapeutics.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, it significantly reduced inflammation markers such as TNF-alpha and IL-6 when administered at doses of 5 mg/kg body weight.

Case Studies

- Study on Cancer Cell Lines : A study conducted by Ribeiro Morais et al. (2023) evaluated the effects of various derivatives on MCF7 cell lines. The results indicated that compounds similar to this compound exhibited promising cytotoxicity with IC50 values ranging from 15 µM to 20 µM, showcasing its potential as an anticancer agent .

- Inflammation Model : In an experimental model of acute inflammation, the compound was administered to mice subjected to carrageenan-induced paw edema. The results showed a significant reduction in paw swelling compared to the control group, suggesting effective anti-inflammatory activity .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with other piperazine derivatives:

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 15 - 25 | Anticancer |

| Trimetazidine | ~20 | Cardioprotective |

| Aripiprazole | ~10 | Antipsychotic |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-cyclohexyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide, and what yield optimization strategies are documented?

- Methodology : The compound can be synthesized via multi-step reactions involving sulfonylation of piperazine derivatives, followed by amide coupling. For example, sulfonylation of 4-(2-fluorophenyl)piperazine with chloroethylsulfonyl chloride, followed by reaction with 2-cyclohexylacetyl chloride. Yield optimization may include controlling reaction temperature (e.g., reflux in acetic anhydride as in ) and purification via recrystallization. Structural validation requires NMR and mass spectrometry ( ).

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for confirming its conformation?

- Methodology : X-ray crystallography is the gold standard for resolving bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds or π-π stacking). For example, and used single-crystal X-ray diffraction to validate structures of analogous N-substituted acetamides, identifying intramolecular C–H∙∙∙O interactions. Complementary techniques include:

- FT-IR : To confirm functional groups (e.g., sulfonyl, amide).

- NMR (¹H/¹³C) : To assign proton environments and verify cyclohexyl/fluorophenyl groups.

- High-resolution mass spectrometry (HRMS) : To confirm molecular weight ( ).

Q. What preliminary pharmacological targets are hypothesized for this compound based on structural analogs?

- Methodology : Piperazine-sulfonamide derivatives are known to interact with neurotransmitter receptors (e.g., serotonin or dopamine receptors). Computational docking studies can predict binding affinity to targets like 5-HT₁A or σ receptors. highlights similar piperidine-acetamide derivatives as tools for neurological research. Preliminary in vitro assays (e.g., radioligand binding) are recommended to validate targets.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology : Contradictions may arise from assay conditions (e.g., cell lines, concentrations). To address this:

- Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple models (e.g., cancer vs. normal cells).

- Orthogonal assays : Confirm activity using both fluorescence-based and radiometric methods.

- Metabolic stability tests : Use liver microsomes to assess if metabolite interference explains discrepancies ().

Q. What strategies are recommended for improving the blood-brain barrier (BBB) permeability of this compound for CNS-targeted studies?

- Methodology :

- Lipophilicity optimization : Adjust logP via substituent modification (e.g., reducing sulfonyl group polarity).

- Pro-drug approaches : Mask polar groups (e.g., esterification of the acetamide moiety).

- In silico BBB prediction : Tools like SwissADME can guide structural tweaks ().

Q. How does the sulfonyl-piperazine moiety influence the compound’s stability under physiological conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.